molecular formula C53H83NO8S B1336692 Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH CAS No. 139573-77-6

Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH

Cat. No.: B1336692
CAS No.: 139573-77-6
M. Wt: 894.3 g/mol
InChI Key: HNJKCVLFJLXANK-MDZGPYHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic peptide derivative used in various scientific research applications. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a ®-2,3-di(palmitoyloxy)-propyl group. This compound is primarily utilized in solid-phase peptide synthesis due to its stability and ease of handling.

Mechanism of Action

Target of Action

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a derivative of cysteine, an amino acid, and is used in the synthesis of peptides . The primary targets of this compound are peptide chains where it is incorporated during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group of the compound serves as a temporary protecting group for the amino group during the synthesis . It is removed before the addition of the next amino acid residue .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide chains . The compound, being a derivative of cysteine, can be incorporated into peptide chains during synthesis . This can affect the structure and function of the resulting peptides .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH would largely depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s structure, size, charge, and other characteristics .

Result of Action

The result of the compound’s action is the formation of peptide chains with specific sequences . These peptides can have various biological activities depending on their sequence and structure . The successful synthesis of peptide chains can be confirmed by various analytical techniques .

Action Environment

The action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide synthesis . The stability of the compound can also be affected by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected cysteine to a solid resin. The ®-2,3-di(palmitoyloxy)-propyl group is then introduced through a series of coupling reactions using appropriate reagents and conditions. The Fmoc group is removed using a base, such as piperidine, to allow for further peptide chain elongation.

Industrial Production Methods

Industrial production of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine for Fmoc removal.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Deprotected cysteine ready for further modifications.

Scientific Research Applications

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is widely used in:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Development of peptide-based therapeutics and drug delivery systems.

    Industry: Production of synthetic peptides for research and commercial purposes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys-OH: Lacks the ®-2,3-di(palmitoyloxy)-propyl group, making it less hydrophobic.

    Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH: The (S)-enantiomer of the compound, which may exhibit different biological activities.

Uniqueness

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its specific ®-2,3-di(palmitoyloxy)-propyl modification, which imparts distinct hydrophobic properties and enhances its stability in biological systems. This makes it particularly useful in applications requiring membrane interaction and stability.

Properties

IUPAC Name

(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJKCVLFJLXANK-MDZGPYHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Reactant of Route 3
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Reactant of Route 5
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Reactant of Route 6
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH

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